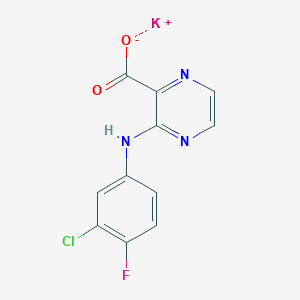

Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate

Description

Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. This compound is commonly used in various fields such as medical research, environmental research, and industrial research. It is known for its unique chemical structure, which includes a pyrazine ring substituted with a 3-chloro-4-fluoroanilino group and a carboxylate group.

Properties

IUPAC Name |

potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN3O2.K/c12-7-5-6(1-2-8(7)13)16-10-9(11(17)18)14-3-4-15-10;/h1-5H,(H,15,16)(H,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYPXLFFYOKLCE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=CN=C2C(=O)[O-])Cl)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFKN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with pyrazine-2-carboxylic acid in the presence of a suitable base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-Chloro-4-fluoroaniline: A related compound with similar structural features but lacking the pyrazine ring and carboxylate group.

2,3-Pyrazinedicarboxylic acid: Another pyrazine derivative with different substituents on the pyrazine ring.

Uniqueness

Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate is unique due to its specific combination of functional groups and its resulting chemical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate, with the CAS number 2344685-27-2, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant case studies, supported by diverse research findings.

Molecular Characteristics

- Molecular Formula : C11H6ClFKN3O2

- Molecular Weight : 305.73 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyrazine ring substituted with an aniline derivative and a carboxylate group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in oncology and enzyme inhibition. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Properties

- Aurora Kinase Inhibition : Similar compounds have been studied for their ability to inhibit Aurora A kinase, a critical target in cancer therapy. For instance, derivatives of pyrazine have shown selective inhibition of Aurora A, leading to cell cycle arrest and apoptosis in cancer cell lines .

- FGFR Inhibition : Other pyrazine derivatives have demonstrated efficacy as fibroblast growth factor receptor (FGFR) inhibitors. These compounds blocked FGFR activation and downstream signaling pathways, exhibiting potent antitumor activity across various cancer cell lines .

The mechanism of action for this compound likely involves:

- Binding to Kinase Active Sites : Structural modifications in similar compounds enhance binding affinity to kinase active sites, suggesting that this compound may also interact effectively with target kinases .

- Induction of Apoptosis : Compounds with similar functionalities have been shown to induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

In Vitro Studies

In vitro studies on related compounds have highlighted their cytotoxic effects against various cancer cell lines. For example:

- A study demonstrated that certain pyrazine derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating significant cytotoxicity .

- Another study reported that specific modifications to the pyrazine scaffold improved selectivity and potency against FGFRs, making them promising candidates for further development .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 305.73 g/mol |

| CAS Number | 2344685-27-2 |

| IUPAC Name | This compound |

| Anticancer Activity | Inhibits Aurora A kinase |

| FGFR Inhibition | Effective at submicromolar levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.